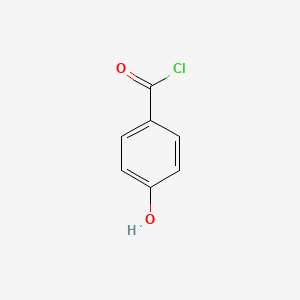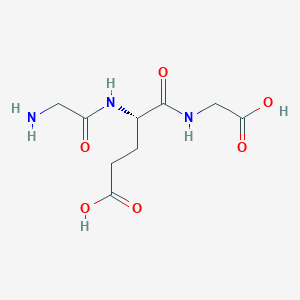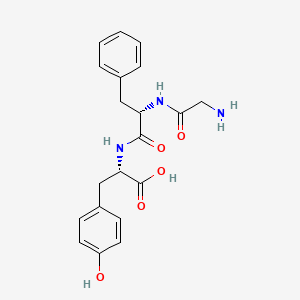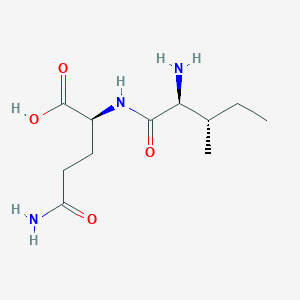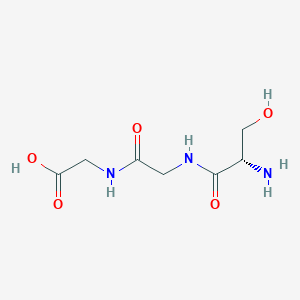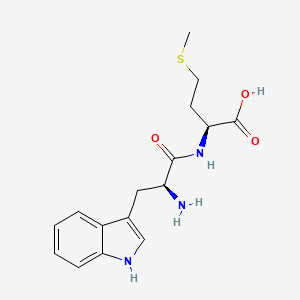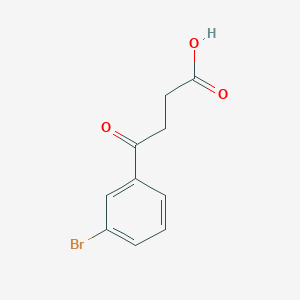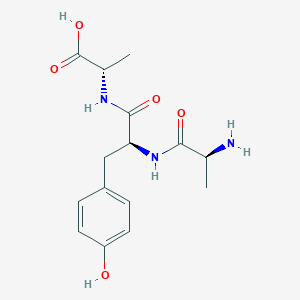
Ethyl-4-Chlor-2,2-dimethylbutanoat
Übersicht
Beschreibung
Ethyl 4-chloro-2,2-dimethylbutanoate (ECDB) is an organic compound that belongs to the class of carboxylic acids. It is a colorless liquid with a pungent odor and is used in the synthesis of various compounds. ECDB has been studied extensively for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Bioreduktion in der pharmazeutischen Synthese
Ethyl-4-Chlor-2,2-dimethylbutanoat: wird im asymmetrischen Bioreduktionsprozess zur Herstellung optisch aktiver Verbindungen verwendet, die entscheidende chirale Bausteine für Pharmazeutika sind . Die Verbindung wird durch Bioreduktion zu ®-Ethyl-4-Chlor-3-hydroxybutyrat (®-CHBE) umgewandelt, einem wichtigen Zwischenprodukt bei der Synthese verschiedener Medikamente. Dieser Prozess wird durch rekombinantes Escherichia coli mit spezifischen Enzymen ermöglicht, das unter milden Bedingungen arbeitet, um eine hohe Stereoselektivität und Ausbeute zu gewährleisten .
Synthese von Terpyridinderivaten
Diese Verbindung dient als Vorläufer bei der Synthese von Terpyridinderivaten, die in der supramolekularen Chemie, in Nanomaterialien und in der pharmazeutischen Chemie weit verbreitet sind . Der Prozess beinhaltet die Verwendung von Fe3O4@SiO2-Magnetischen Nanopartikeln als Katalysatoren, die zur Stabilisierung von Carbonylgruppen und zur Abstraktion von Wasserstoff beitragen, was zu verbesserten Ausbeuten und Effizienz bei der Synthese dieser industriell wertvollen Verbindungen führt .
Magnetische Nanopartikel-Katalyse
Im Bereich der Katalyse ist This compound an Reaktionen beteiligt, die durch magnetische Nanopartikel katalysiert werden. Diese Nanopartikel bieten einen festen Träger, der die Reaktionsgeschwindigkeit erhöht, wie z. B. die Synthese von funktionellen Verbindungen wie Terpyridinen, die eine breite Palette von Anwendungen in verschiedenen industriellen Prozessen haben .
Chiraler Arzneimittelmarkt
Der wachsende globale Markt für chirale Medikamente hat die Nachfrage nach chiralen Zwischenprodukten, die aus This compound gewonnen werden, erhöht. Die Derivate der Verbindung werden in der Forschung, Entwicklung und Anwendung von chiralen Arzneimitteln eingesetzt und tragen zu Fortschritten in diesem Sektor bei .
Biokompatible organische Lösungsmittelsysteme
Forschungsergebnisse haben gezeigt, dass This compound effektiv in biokompatiblen organischen Lösungsmittelsystemen umgewandelt werden kann. Diese Systeme, zu denen tiefe eutektische Lösungsmittel gehören, bieten ein Medium für Biokatalyse und Bioreduktionsprozesse, die zur Produktion von hochwertigen chiralen Zwischenprodukten führen .
Synthese im industriellen Maßstab
Die Verbindung ist auch für die großtechnische Synthese von Zwischenprodukten für hochwertige Chemikalien von Bedeutung. Die entwickelten Verfahren unter Verwendung von This compound können zu erheblichen Ausbeuteverbesserungen im industriellen Maßstab führen, was für die kostengünstige Produktion verschiedener Chemikalien entscheidend ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-29-2 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
